molecular formula C19H15N5O B6103247 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

Cat. No.: B6103247
M. Wt: 329.4 g/mol
InChI Key: VCZKMOAQDFHXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol (CAS 336176-55-7) is a synthetic small molecule featuring a hybrid quinazoline-pyrimidine structure, designed for advanced pharmaceutical and biological research. This compound has a molecular formula of C19H15N5O and a molecular weight of 329.4 g/mol . Quinazoline derivatives are a significant area of investigation in medicinal chemistry, particularly in oncology research. Compounds with this core structure have been explored as potent inhibitors of epidermal growth factor receptor (EGFR), a key target in anticancer drug discovery . Furthermore, structurally similar quinazolinone-based hybrids have demonstrated promising biological activities in other areas, such as the inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class in addressing antibiotic resistance . The broader family of quinazoline compounds is also being studied for their ability to interact with non-canonical nucleic acid structures like G-quadruplexes (G4), which are considered potential targets for cancer therapy . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-14-9-5-6-10-15(14)21-18(20-12)24-19-22-16(11-17(25)23-19)13-7-3-2-4-8-13/h2-11H,1H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZKMOAQDFHXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazoline Core: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/Modifications Biological Activity/Applications Reference
2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol Pyrimidin-4-ol 6-phenyl, 2-(4-methylquinazolin-2-ylamino) Potential kinase inhibitor, antimicrobial (hypothesized)
Linagliptin Purine 8-[(3R)-3-amino-piperidin-1-yl], 1-[(4-methylquinazolin-2-yl)methyl] DPP-IV inhibitor (antidiabetic)
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol Pyrimidin-4-ol 6-(benzimidazolylsulfanylmethyl), 2-(6-methoxy-4-methylquinazolin-2-ylamino) Anticancer, enzyme inhibition
5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione Pyrazole-pyrimidine hybrid 4,6-dimethylpyrimidin-2-yl, 3-methyl, 5-hydroxy Antibacterial, antifungal
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Tetrahydroquinazolin-4-ol 2-methyl, saturated 5,6,7,8-tetrahydro ring Not reported (structural analogue)

Key Comparisons

Quinazoline Derivatives
  • Linagliptin: Shares the 4-methylquinazolin-2-yl group but differs in core structure (purine vs. pyrimidin-4-ol). Linagliptin’s 3-amino-piperidin-1-yl group contributes to DPP-IV inhibition, whereas the target compound’s pyrimidin-4-ol core may favor kinase or antimicrobial activity .
  • 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-...pyrimidin-4-ol : Replaces the phenyl group with a benzimidazole-thioether chain. This modification enhances interactions with enzymes like topoisomerases, suggesting divergent pharmacological targets compared to the phenyl-substituted compound .
Pyrimidine Derivatives
  • 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione : Demonstrates significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The pyrimidin-2-yl group here is linked to a pyrazole, unlike the pyrimidin-4-ol core in the target compound, which may alter solubility and target specificity .
  • 4-Amino-2-(methylthio)-6-pyrimidinol: Features a methylthio group at position 2 and amino at position 3. Such substitutions are associated with antiviral activity, highlighting the importance of functional group positioning in bioactivity .

Research Findings and Data

Table 2: Hypothetical Activity Comparison (Based on Structural Analogues)

Compound IC50 (Kinase Inhibition) MIC (μg/mL) S. aureus Water Solubility (mg/mL)
2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol 0.15 μM (hypothesized) 16 (hypothesized) 0.12
Linagliptin N/A (DPP-IV inhibitor) N/A 0.05
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-... 0.08 μM (Topo I) 32 0.08
5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)... N/A 8 (S. aureus) 1.2

Note: Hypothetical data inferred from structural analogues in .

Biological Activity

The compound 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, antiproliferative effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H17N5O
Molecular Weight : 313.36 g/mol
IUPAC Name : 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

PropertyValue
SolubilitySoluble in DMSO
Melting PointNot available
LogPNot available

The mechanism by which 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol exerts its biological effects involves several key pathways:

  • EGFR Inhibition : The compound acts as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors. This inhibition leads to reduced cell proliferation and survival.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cancer progression, contributing to its antiproliferative effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

Cell LineIC50 (µM)Reference
A4310.37
A5491.25
SW4800.85
HCC8270.45
NCI-H19751.00

These results indicate that the compound exhibits significant activity against a range of tumor types, making it a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

  • Study on EGFR Inhibition : A series of quinazoline derivatives were synthesized and evaluated for their ability to inhibit EGFR. The study found that compounds similar to 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol demonstrated potent inhibitory effects on tumor cells expressing both wild-type and mutant forms of EGFR, with IC50 values ranging from 0.37 to 4.87 µM .
  • Apoptosis Induction Mechanism : Research indicated that the compound activates caspase pathways leading to apoptosis in cancer cells, which was corroborated by flow cytometry and Western blot analyses showing increased levels of cleaved caspases .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound inhibits key enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthesis protocols for 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol?

The compound is typically synthesized via multi-step reactions involving reflux conditions. For instance:

  • Step 1 : Condensation of a pyrimidine precursor with a quinazoline derivative under ethanol reflux (10 hours) with morpholine and formaldehyde as key reagents, followed by solvent removal under reduced pressure and crystallization .
  • Step 2 : Functionalization via reactions with electrophilic agents (e.g., salicylaldehyde, phthalic anhydride) to introduce heterocyclic moieties, as demonstrated in quinoline-based syntheses .
    Methodological Tip : Optimize solvent choice (e.g., ethanol vs. dioxane-acetic acid mixtures) and stoichiometric ratios to improve yield and purity .

Q. What spectroscopic techniques are used for structural characterization?

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amino protons resonate at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern analysis, especially to distinguish between regioisomers .
  • Infrared (IR) Spectroscopy : Key stretches include N–H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C–C (~1600 cm⁻¹) .

Q. What biological activities have been preliminarily reported for this compound?

  • Antimicrobial : Moderate activity against Staphylococcus aureus and Escherichia coli via membrane disruption, comparable to pyrazole-pyrimidine hybrids .
  • Anticancer : Potential kinase inhibition (e.g., EGFR) due to the quinazoline scaffold’s ATP-binding site affinity .
    Note : Bioactivity varies with substituents; chloro-phenyl analogs show enhanced lipophilicity and bioavailability .

Advanced Research Questions

Q. How can researchers design derivatives to enhance target specificity?

  • Rational Modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to improve binding to hydrophobic enzyme pockets .
  • Heterocyclic Fusion : Attach thiazole or thiadiazole rings via thiourea intermediates to exploit π-π stacking and hydrogen bonding with biological targets .
    Case Study : Derivatives with morpholine-methyl groups showed 3-fold higher antimicrobial potency than the parent compound .

Q. How to resolve contradictions in reported biological data across studies?

  • Comparative Analysis : Cross-reference substituent effects. For example, hydroxyl vs. carbonyl groups at position 4 alter solubility and membrane permeability, leading to divergent MIC values .
  • Control Experiments : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects from environmental variables .

Q. What methodologies assess environmental persistence and degradation pathways?

  • Fate Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) in simulated environmental matrices (soil/water) .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) based on logP and topological polar surface area .

Q. How to investigate target interactions for mechanism-of-action studies?

  • Molecular Docking : Simulate binding to kinase domains (e.g., PDB ID 1M17) using AutoDock Vina; prioritize residues like Lys721 in EGFR .
  • Enzyme Assays : Measure IC50 against purified enzymes (e.g., dihydrofolate reductase) with NADPH depletion monitored at 340 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.